Megalomicin
Description
Historical Context of Macrolide Antibiotic Discovery
The journey of antibiotic discovery began with Alexander Fleming's observation of penicillin's antibacterial properties in 1928. britannica.com This groundbreaking discovery paved the way for a new era in medicine. Following penicillin, the systematic screening of soil microorganisms led to the discovery of streptomycin (B1217042) in 1943 by Selman Waksman, Albert Schatz, and Elizabeth Bugie from the soil organism Streptomyces griseus. britannica.comwikipedia.org Streptomycin was particularly significant as the first effective treatment for tuberculosis. britannica.comnih.govebsco.com
The first macrolide antibiotic, erythromycin (B1671065), was discovered in 1952 from soil samples sent by Filipino scientist Abelardo B. Aguilar to his employers at Eli Lilly and Company. wikipedia.orgpatsnap.comwikipedia.org The producing organism was a strain of Streptomyces erythreus (now Saccharopolyspora erythraea). wikipedia.orgbritannica.com Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. wikipedia.org They function by inhibiting bacterial protein synthesis. wikipedia.orgpatsnap.com The discovery of erythromycin provided a crucial alternative for patients with penicillin allergies or penicillin-resistant infections. wikipedia.org The success of erythromycin spurred further research, leading to the development of semi-synthetic derivatives like azithromycin (B1666446) and clarithromycin, which offered improved stability and fewer side effects. wikipedia.orgpacehospital.com
Discovery and Initial Characterization of Megalomicin Complex
In 1969, the first macrolide antibiotic complex from a Micromonospora species was reported. annualreviews.orgnih.govnih.gov This complex, named this compound, was isolated from the fermentation broths of a previously undescribed species, Micromonospora megalomicea. annualreviews.orgnih.gov The discovery was the result of research conducted by M. J. Weinstein and his colleagues. nih.gov
Initial characterization revealed that the this compound complex consisted of several antimicrobial components, which were identified as megalomicins A, B, C1, and C2. annualreviews.orgnih.gov The structure of this compound A was elucidated in the same year and later revised in 1979 following detailed X-ray crystallographic analysis. nih.gov The biosynthesis of megalomicins is similar to that of erythromycin C, with a key difference being the glycosylation to the amino-deoxy sugar L-megosamine in the final step. nih.gov
Table 1: Components of the this compound Complex
| Component | Chemical Formula | Molar Mass |
| This compound A | C44H80N2O15 | 877.1 g/mol |
| This compound B | C46H82N2O16 | 919.2 g/mol |
| This compound C1 | C49H86N2O18 | 991.2 g/mol |
| This compound C2 | C50H88N2O18 | 1005.3 g/mol |
This table is generated based on data available in scientific literature and databases.
Significance of Micromonospora megalomicea as a Producer Organism
The genus Micromonospora, first described by Ørskov in 1923, is a member of the family Micromonosporaceae. nih.govscispace.com These Gram-positive, aerobic bacteria are known for producing a wide array of secondary metabolites. nih.govwisdomlib.org While the genus Streptomyces was the most well-known source of antibiotics, the discovery of gentamicin (B1671437) from Micromonospora purpurea highlighted the therapeutic potential of this genus. scispace.com
The isolation of this compound from Micromonospora megalomicea was a landmark event as it was the first macrolide antibiotic reported from this genus. annualreviews.orgnih.gov Prior to this, macrolide production was almost exclusively associated with Streptomyces. nih.gov This discovery demonstrated that the potential for discovering novel macrolides and other bioactive compounds was not limited to a single genus of actinobacteria. It broadened the scope of natural product screening programs and underscored the metabolic diversity within the Micromonospora genus. researchgate.netresearchgate.net Today, the genus Micromonospora is recognized as a prolific source of bioactive compounds, second only to Streptomyces in antibiotic production. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C44H80N2O15 |
|---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34?,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
LRWRQTMTYVZKQW-KXDJUOJUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H](C([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Origin of Product |
United States |
Nomenclature, Classification, and Structural Attributes of Megalomicin Congeners
Chemical Classification as a Macrolide Antibiotic and Aminoglycoside
Megalomicin is fundamentally classified as a macrolide antibiotic evitachem.comontosight.airsc.orgnih.govresearchgate.netmdpi.com. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugar moieties are attached researchgate.net. Megalomicins are produced by Micromonospora species, a genus also known for producing aminoglycoside antibiotics like gentamicin (B1671437) and sisomicin (B1680986) rsc.orgresearchgate.netnih.gov. While this compound itself is a macrolide, its production by a genus associated with aminoglycosides, and the classification of macrolide phosphotransferases in a family similar to aminoglycoside protein kinases, places it within a broader context of microbial secondary metabolites with diverse bioactivities rsc.orgnih.gov. However, its core chemical structure and mechanism of action, which involves binding to the 50S ribosomal subunit to inhibit protein synthesis, firmly establish its identity as a macrolide evitachem.comontosight.airesearchgate.netnih.govresearchgate.net.
Identification of Megalomicins A, B, C1, and C2
The this compound complex, initially isolated from Micromonospora megalomicea, comprises several closely related chemical entities rsc.organnualreviews.orgrsc.org. These components have been identified as This compound A, this compound B, this compound C1, and this compound C2 rsc.orgnih.govannualreviews.orgrsc.org. These congeners share a common macrolactone core but differ in the specific acyl groups attached to the mycarose (B1676882) sugar moiety, which is one of the three deoxy sugar residues present in the molecule nih.govrsc.org. These structural variations influence their precise molecular masses and potentially their biological activities.
| This compound Congener | Differentiating Acyl Groups (on Mycarose Moiety) | Approximate Molecular Weight (Da) |
| This compound A | No acyl groups specified in this context | 876 researchgate.net |
| This compound B | Acetyl group at 3''' position | Not explicitly stated, but related to A researchgate.net |
| This compound C1 | Acetyl groups at both 3''' and 4''' positions | Not explicitly stated, but related to A researchgate.net |
| This compound C2 | Propionyl group at 3''' and acetyl at 4''' positions | 974 researchgate.net |
Distinctive Structural Features: The L-Megosamine Moiety
A key structural characteristic that distinguishes megalomicins from related macrolides like erythromycin (B1671065) is the presence of a unique deoxyamino sugar known as L-megosamine nih.govresearchgate.netnih.govnih.govasm.orgresearchgate.net. This sugar moiety is attached via a glycosidic bond to the C-6 hydroxyl group of the macrolactone ring nih.govresearchgate.netnih.gov. The L-configuration of megosamine was a significant finding, revising earlier assumptions about its stereochemistry rsc.org. The biosynthesis of L-megosamine involves a specific pathway within the this compound gene cluster, requiring several enzymatic steps nih.govasm.orgresearchgate.net. This sugar appendage is crucial for the biological properties of megalomicins, contributing to their therapeutic diversity researchgate.netnih.govnih.govconicet.gov.ar.
Comparative Structural Analysis with Related Macrolides (e.g., Erythromycin)
Megalomicins and erythromycins share a common origin, both being derived from the same 14-membered macrolactone aglycon, 6-deoxyerythronolide B (6-dEB) researchgate.netresearchgate.netasm.orgacs.orgasm.org. The biosynthesis of this aglycon is carried out by highly similar modular polyketide synthases (PKSs) acs.org. The primary structural divergence occurs in the post-PKS modification steps. Erythromycin is typically glycosylated with two deoxy sugars: mycarose and desosamine (B1220255) acs.org. In contrast, megalomicins incorporate L-megosamine in addition to, or in place of, certain sugars found in erythromycin, and this substitution is a defining feature nih.govresearchgate.netnih.gov. Specifically, megalomicins have L-megosamine attached at the C-6 hydroxyl, whereas erythromycins have a hydroxyl substitution at position 11 of the erythronolide ring, or different sugar attachments researchgate.netacs.org. This structural difference, particularly the presence of L-megosamine, is believed to contribute to this compound's distinct biological activities, such as its antiparasitic effects, which are not typically observed with erythromycin nih.govnih.govconicet.gov.ar.
Biosynthesis of Megalomicin
Genetic Organization of the Megalomicin Biosynthetic Gene Cluster (meg BGC)
The genetic blueprint for this compound production is encoded within a large biosynthetic gene cluster (BGC), referred to as the meg BGC. researchgate.net The organization of these genes reveals a modular arrangement, characteristic of microbial secondary metabolite pathways, where genes with related functions are often grouped together. jic.ac.uk This clustering facilitates the coordinated expression and regulation of the biosynthetic machinery.
The core of the this compound structure, a 14-membered macrolactone ring, is synthesized by a type I polyketide synthase (PKS). acs.orgsemanticscholar.org These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of chain elongation. nih.gov The this compound PKS, like the well-characterized erythromycin (B1671065) PKS (DEBS), is composed of three large protein subunits encoded by a series of meg PKS genes. acs.orgnih.gov These subunits contain multiple modules, each housing a set of enzymatic domains that catalyze the condensation of a propionyl-CoA starter unit with six methylmalonyl-CoA extender units to form the aglycone, 6-deoxyerythronolide B (6-dEB). acs.orgnih.gov
Comparative studies between the this compound (Meg) PKS and erythromycin (DEBS) PKS have revealed a high degree of structural and functional similarity. acs.org Both PKS systems produce the identical aglycone, 6-dEB. nih.gov However, differences in the efficiency of 6-dEB production have been observed when the respective PKS genes are expressed in a heterologous host, with specific regions within modules of the Meg PKS subunits, MegA1 and MegA3, identified as limiting factors for polyketide production. acs.orgnih.gov
A defining feature of this compound is the presence of three deoxysugar moieties: D-desosamine, L-mycarose, and the unique L-megosamine. asm.org The genes responsible for the biosynthesis of these sugars are located within the meg BGC. researchgate.netnih.gov The biosynthesis of these sugars begins from glucose-1-phosphate, which is converted to the common intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net From this branch point, dedicated sets of enzymes channel intermediates into the specific pathways for each deoxysugar.
The genes for L-megosamine biosynthesis are clustered together within the meg BGC in what has been described as a "megosamine island," suggesting its acquisition through horizontal gene transfer. nih.gov The production of TDP-L-megosamine from TDP-4-keto-6-deoxy-D-glucose involves five key enzymatic steps catalyzed by the proteins MegBVI, MegDII, MegDIII, MegDIV, and MegDV. nih.govasm.org
Similarly, the biosynthesis of dTDP-D-desosamine requires a distinct set of four enzymes: MegCIV, MegCV, MegDII, and MegDIII. researchgate.netnih.gov Notably, the enzymes MegDII (an aminotransferase) and MegDIII (an N,N-dimethyltransferase) are utilized in both the megosamine and desosamine (B1220255) pathways, demonstrating enzymatic crosstalk within the cluster. nih.govresearchgate.net
Table 1: Genes for Deoxysugar Biosynthesis in the meg BGC
| Gene | Encoded Enzyme/Function | Deoxysugar Pathway |
| MegBVI | 2,3-dehydratase | L-Megosamine |
| MegDII | Aminotransferase | L-Megosamine & D-Desosamine |
| MegDIII | N,N-dimethyltransferase | L-Megosamine & D-Desosamine |
| MegDIV | 4-ketoreductase | L-Megosamine |
| MegDV | 3-ketoreductase | L-Megosamine |
| MegCIV | 3,4-dehydratase | D-Desosamine |
| MegCV | 3,4-reductase | D-Desosamine |
Beyond the PKS and deoxysugar biosynthesis genes, the meg BGC also contains a suite of auxiliary genes that encode tailoring enzymes. nih.govrsc.org These enzymes are responsible for modifying the macrolactone core and attaching the sugar moieties, crucial steps for the final structure and biological activity of this compound.
Key tailoring enzymes include:
Hydroxylases: The megK gene encodes a cytochrome P450 hydroxylase, MegK. researchgate.net This enzyme is responsible for the hydroxylation of the macrolactone ring at the C-12 position, a critical step in the conversion of erythromycin D to erythromycin C. asm.orgresearchgate.net
Glycosyltransferases (GTs): The meg cluster contains several genes encoding glycosyltransferases, enzymes that catalyze the attachment of the deoxysugars to the macrolactone core. nih.govresearchgate.net Three important GTs have been identified:
MegBV: Attaches L-mycarose to the erythronolide B core. nih.gov
MegCIII: In conjunction with a helper protein, MegCII, this enzyme transfers D-desosamine to the mycarosylated macrolactone. nih.govnih.gov
MegDI: This glycosyltransferase, along with its helper protein MegDVI, is responsible for the final glycosylation step, attaching L-megosamine to the C-6 hydroxyl group of the macrolactone. researchgate.netnih.gov
Table 2: Key Auxiliary and Tailoring Enzymes in the meg BGC
| Gene | Encoded Enzyme | Function |
| MegK | Cytochrome P450 Hydroxylase | C-12 hydroxylation of the macrolactone ring. asm.orgresearchgate.net |
| MegBV | Glycosyltransferase | Attachment of L-mycarose. nih.gov |
| MegCIII | Glycosyltransferase | Attachment of D-desosamine (with MegCII). nih.govnih.gov |
| MegDI | Glycosyltransferase | Attachment of L-megosamine (with MegDVI). researchgate.netnih.gov |
Elucidation of the Biosynthetic Pathway
The elucidation of the this compound biosynthetic pathway has been achieved through a combination of genetic studies, heterologous expression of genes, and analysis of biosynthetic intermediates. researchgate.netnih.gov This research has provided a detailed roadmap of how the complex this compound molecule is assembled.
The biosynthesis of this compound begins with the assembly of the 14-membered macrolactone core, 6-deoxyerythronolide B (6-dEB), by the PKS machinery. nih.gov This aglycone then undergoes a series of post-PKS modifications. The first glycosylation step is the attachment of L-mycarose to 6-dEB, followed by the attachment of D-desosamine to form erythromycin D. nih.gov
The pathway then proceeds with the hydroxylation of erythromycin D at the C-12 position, catalyzed by the P450 hydroxylase MegK, to yield erythromycin C. asm.orgresearchgate.net The final step in the formation of the this compound core structure is the attachment of the third sugar, L-megosamine. Bioconversion studies have shown that the glycosyltransferase MegDI can transfer L-megosamine to either erythromycin C or erythromycin D. However, in vivo analysis of the hydroxylation step by MegK has indicated that erythromycin C is the primary intermediate for the final glycosylation, leading to the formation of this compound A. asm.orgnih.gov
The deoxysugars are synthesized as nucleotide-activated forms, which are the substrates for the glycosyltransferases. nih.gov The biosynthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose has been reconstituted in E. coli, confirming the five-step enzymatic pathway involving MegBVI, MegDII, MegDIII, MegDIV, and MegDV. nih.govasm.org
Similarly, the pathway for dTDP-D-desosamine biosynthesis has been characterized through heterologous expression studies. researchgate.netnih.gov This work has shown that the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-D-desosamine is accomplished in four steps by the enzymes MegCIV, MegCV, MegDII, and MegDIII. nih.gov These studies have clarified the precise sequence of enzymatic reactions required to produce the unique sugar components of this compound.
Glycosylation Steps and Regioselectivity
The defining characteristic of this compound compared to its precursor, erythromycin, is the attachment of a third deoxyamino sugar, L-megosamine, at the C-6 hydroxyl position of the macrolactone ring. nih.gov This final glycosylation is preceded by the attachment of two other sugars, L-mycarose and D-desosamine, which are essential for forming the erythromycin core structure.
The biosynthesis of the activated sugar donor, TDP-L-megosamine, requires five enzymatic steps starting from TDP-4-keto-6-deoxy-D-glucose, catalyzed by the enzymes MegBVI, MegDII, MegDIII, MegDIV, and MegDV. asm.orgresearchgate.net Once synthesized, the L-megosamine moiety is transferred to the macrolide acceptor. This crucial step is catalyzed by a specific glycosyltransferase, MegDI, which functions with the assistance of a helper protein, MegDVI. asm.orgresearchgate.net
Research has shown that the MegDI glycosyltransferase exhibits a degree of substrate flexibility. It can catalyze the transfer of L-megosamine to either erythromycin C or erythromycin D. researchgate.net This lack of strict regioselectivity at this stage suggests two potential biosynthetic routes to this compound A. asm.org The attachment of L-mycarose to the C-3 position of the initial aglycone, erythronolide B, is catalyzed by the glycosyltransferase MegBV. asm.org Subsequently, the attachment of D-desosamine to the mycarosyl-erythronolide B intermediate is performed by the desosaminyltransferase MegCIII, which requires a helper protein, MegCII. asm.org
| Enzyme/Protein | Function | Substrate(s) | Product |
| MegBV | L-mycarosyltransferase | Erythronolide B, TDP-L-mycarose | 3-O-α-mycarosyl-erythronolide B (MEB) |
| MegCIII / MegCII | D-desosaminyltransferase | MEB, TDP-D-desosamine | Erythromycin D |
| MegDI / MegDVI | L-megosaminyltransferase | Erythromycin C or Erythromycin D, TDP-L-megosamine | This compound C or 12-deoxythis compound A |
Post-Polyketide Tailoring Reactions (e.g., Hydroxylation, Acylation)
Following the assembly of the polyketide chain by the PKS, the this compound precursor undergoes several tailoring reactions that modify its structure and are essential for its biological activity. researchgate.net These modifications are catalyzed by independent enzymes, often referred to as tailoring enzymes, which include oxygenases and glycosyltransferases. nih.govmdpi.com
A critical tailoring reaction in the this compound pathway is the hydroxylation at the C-12 position of the macrolactone ring. This reaction is catalyzed by the cytochrome P450 hydroxylase MegK. asm.orgresearchgate.net The hydroxylation by MegK converts erythromycin D into erythromycin C. researchgate.net In vivo analysis of this step has indicated that erythromycin C is the primary intermediate in the biosynthesis of this compound A. researchgate.net This suggests that the C-12 hydroxylation event preferentially occurs before the final glycosylation step where L-megosamine is attached. asm.org The enzyme MegK has also been shown to be capable of converting 12-deoxythis compound A into this compound A, demonstrating its flexibility, though the dominant pathway proceeds through the hydroxylation of erythromycin D. asm.org
| Enzyme | Reaction Type | Function |
| MegK | Hydroxylation (P450 monooxygenase) | Catalyzes the C-12 hydroxylation of erythromycin D to form erythromycin C. asm.orgresearchgate.net |
Heterologous Expression and Reconstitution of Biosynthetic Pathways
The expression of biosynthetic gene clusters in well-characterized, genetically tractable hosts is a powerful strategy for studying and engineering natural product pathways. This approach, known as heterologous expression, has been instrumental in elucidating the this compound biosynthetic pathway and enabling the production of this compound and its analogs in new hosts. nih.govnih.gov
Escherichia coli as a Model Host for Pathway Dissection and Engineering
Escherichia coli is a widely used host for the heterologous expression of natural product pathways due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. nih.govmdpi.com Researchers have successfully reconstituted the complete biosynthetic pathway for the unique sugar, TDP-L-megosamine, in E. coli. asm.orgresearchgate.net This was achieved by expressing the five necessary biosynthetic genes (megBVI, megDII, megDIII, megDIV, and megDV) from the Micromonospora megalomicea gene cluster. asm.org
Beyond pathway dissection, E. coli has been used as a biocatalyst for producing this compound A through bioconversion. asm.org In these experiments, an E. coli strain engineered to produce TDP-L-megosamine was also engineered to express the glycosyltransferase MegDI and its helper protein MegDVI. asm.orgresearchgate.net When the precursor compound erythromycin C was fed to this culture, the strain successfully attached the L-megosamine sugar to produce this compound A. asm.org Similarly, feeding erythromycin D resulted in the production of 12-deoxythis compound A. researchgate.net These studies not only confirmed the function of the involved enzymes but also demonstrated the feasibility of using engineered E. coli for producing complex macrolides. asm.org However, attempts to express the entire this compound polyketide synthase (PKS) in E. coli for de novo production of the aglycone resulted in undetectable titers, in contrast to the successful production of the same aglycone using the erythromycin PKS genes, indicating challenges in the functional expression of the large Meg PKS subunits in this host. nih.gov
| Host Organism | Expressed Genes/Pathway | Purpose/Outcome |
| Escherichia coli | TDP-L-megosamine pathway genes (megBVI, megDII, megDIII, megDIV, megDV) | Reconstitution of the L-megosamine sugar biosynthesis pathway. asm.orgresearchgate.net |
| Escherichia coli | L-megosamine pathway + megDI/megDVI (glycosyltransferase) | Bioconversion of fed erythromycin C/D into this compound A/12-deoxythis compound A. asm.org |
| Escherichia coli | MegK (P450 hydroxylase) | Confirmed C-12 hydroxylation activity by converting fed 12-deoxythis compound A to this compound A. asm.org |
| Escherichia coli | This compound PKS genes | Attempted de novo production of the aglycone 6-deoxyerythronolide B (production was undetectable). nih.gov |
Saccharopolyspora erythraea for this compound Production
Saccharopolyspora erythraea is the natural producer of the macrolide antibiotic erythromycin and has been developed into a robust industrial fermentation organism. nih.govnih.govatcc.org Its inherent ability to produce high titers of the this compound precursor, erythromycin, makes it an ideal heterologous host for this compound production. nih.gov
Scientists have successfully engineered S. erythraea to produce this compound by introducing a 12 kb fragment of the M. megalomicea gene cluster that harbors the putative pathway for megosamine biosynthesis and its attachment. nih.gov By expressing these genes in S. erythraea, the host's native erythromycin is utilized as a substrate for the heterologous glycosyltransferase, leading to its conversion into this compound. nih.gov This "pathway engineering" approach leverages the extensive knowledge and genetic tools available for S. erythraea to create novel this compound analogs with potentially improved therapeutic properties. nih.gov The success of this strategy highlights the potential of using established industrial antibiotic producers as platforms for generating diversified and valuable natural products. frontiersin.org
| Host Organism | Introduced Genetic Material | Outcome | Rationale |
| Saccharopolyspora erythraea | 12 kb DNA fragment from M. megalomicea containing the megosamine biosynthetic pathway | Conversion of endogenous erythromycin to this compound. nih.gov | Utilizes a host that already produces the direct precursor and is optimized for industrial macrolide production. nih.gov |
Molecular Mechanisms of Biological Activity
Ribosomal Inhibition and Protein Synthesis Disruption
A primary mechanism of megalomicin's antibacterial action is the disruption of protein synthesis. elifesciences.org This is achieved through its interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
This compound, like other macrolide antibiotics, targets the large (50S) subunit of the bacterial 70S ribosome. researchgate.netcodebiology.org The binding of this compound to the 50S subunit is a critical step in its inhibitory process. This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. mdpi.com By binding within this tunnel, this compound creates a steric blockage, physically obstructing the path of the elongating polypeptide chain. mdpi.com This obstruction prevents the ribosome from continuing the process of translation, leading to a halt in protein synthesis. The binding is generally reversible and targets the 23S rRNA component of the 50S subunit. mdpi.com
The binding site of this compound on the 50S ribosomal subunit overlaps with that of other well-known macrolides, such as erythromycin (B1671065). mdpi.com Macrolides, lincosamides, and streptogramins B (MLSB) antibiotics share an overlapping binding site, with key interactions involving specific nucleotides of the 23S rRNA, most notably A2058. mdpi.com While the core binding region is shared, the specific interactions and the orientation of the drug molecule within the pocket can differ based on the unique structural features of each macrolide. For instance, the presence of different sugar moieties attached to the macrolactone ring can influence the binding affinity and the precise contacts made with the ribosomal RNA and proteins. mdpi.com These subtle differences in binding can affect the potency and spectrum of activity of the antibiotic. The interaction of macrolides with the ribosome is complex and can be influenced by the sequence of the nascent polypeptide chain, suggesting that the inhibition is not uniform for all proteins. mdpi.com
Cellular and Subcellular Effects
Beyond its direct impact on bacterial ribosomes, this compound has been shown to induce profound alterations in the morphology and function of organelles within cultured eukaryotic cells. These effects are particularly notable in the endosomal/lysosomal system and the Golgi complex.
Treatment of cultured cells with this compound leads to a rapid and significant swelling of lysosomes. This morphological change is indicative of a disruption in the normal function of these organelles. Lysosomes are responsible for the degradation of cellular waste products and internalized materials. The swelling induced by this compound is associated with an impairment of these degradative functions. For example, the degradation of newly synthesized proteins that are targeted to the lysosome is inhibited in the presence of the compound. While this compound does not appear to affect the initial uptake of materials into the cell via endocytosis, it prevents the subsequent degradation of these materials within the lysosomes.
A key aspect of lysosomal function is the maintenance of a highly acidic internal environment, which is essential for the activity of degradative enzymes. This acidification is an active process driven by a proton pump called the vacuolar-type H+-ATPase (V-H+-ATPase), which utilizes ATP as an energy source. This compound has been demonstrated to strongly inhibit this ATP-dependent acidification of lysosomes in vitro. This inhibition of the V-H+-ATPase is a likely mechanism underlying the observed impairment of lysosomal degradative capacity. By neutralizing the acidic environment of the lysosome, this compound inactivates the acid hydrolases that are critical for breaking down macromolecules.
This compound also exerts significant effects on the Golgi complex, a central organelle in the secretory pathway responsible for the modification, sorting, and packaging of proteins and lipids. The compound causes a dilation of the Golgi cisternae, particularly on the trans-side of the Golgi stack. This morphological alteration is correlated with a functional impairment of intra-Golgi transport. Specifically, this compound inhibits the transport of proteins from the medial to the trans-Golgi cisternae. This blockage leads to an accumulation of improperly processed glycoproteins, such as those with poor sialylation. Furthermore, this compound has been shown to impair the delivery of endocytosed material from endosomes to lysosomes, suggesting a broader disruption of intracellular trafficking pathways.
Interactive Data Table: Summary of this compound's Molecular Mechanisms
| Mechanism | Target | Effect |
| Ribosomal Inhibition | Bacterial 50S Ribosomal Subunit | Disruption of Protein Synthesis |
| Lysosomal Disruption | Lysosomes | Swelling and Impaired Degradation |
| Inhibition of Acidification | Lysosomal V-H+-ATPase | Blocks ATP-dependent proton pumping |
| Intracellular Transport Interference | Golgi Complex and Endosomes | Dilation of Golgi, impaired protein transport and delivery to lysosomes |
Impact on Cellular Protein Glycosylation and Processing
This compound exerts a significant influence on the post-translational modification of proteins, specifically targeting the glycosylation process within the Golgi apparatus. Research has demonstrated that this macrolide antibiotic acts as an inhibitor of vesicular transport between the medial- and trans-Golgi cisternae. nih.govasm.org This disruption of intracellular trafficking directly results in the undersialylation of cellular proteins. nih.govasm.org Glycosylation is a critical process for the proper folding, stability, and function of many proteins. By interfering with the sequential addition of sugar moieties in the Golgi complex, this compound can lead to the production of glycoproteins with altered structures and, consequently, modified biological activities.
Multifaceted Biological Activities in Model Systems
Antibacterial Activity: Spectrum and Potency
As a macrolide antibiotic, this compound exhibits activity against a range of bacteria, particularly Gram-positive organisms. Macrolides, in general, are known to be effective against species such as Staphylococcus and Streptococcus pneumoniae. nih.govescholarship.org They function as protein synthesis inhibitors by binding to the 50S ribosomal subunit, which interferes with the elongation of the polypeptide chain. microbenotes.comlibretexts.orgsigmaaldrich.com This action is typically bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations. escholarship.org The antibacterial spectrum of this compound is a key characteristic of its biological profile.
| Bacterium | Gram Stain | Activity |
|---|---|---|
| Staphylococcus spp. | Positive | Susceptible |
| Streptococcus pneumoniae | Positive | Susceptible |
| Escherichia coli | Negative | Less Susceptible |
| Klebsiella spp. | Negative | Less Susceptible |
| Pseudomonas spp. | Negative | Less Susceptible |
Antiviral Activity: Inhibition of Viral Glycoprotein Processing
The antiviral properties of this compound are linked to its ability to disrupt protein glycosylation. asm.org Many viruses, particularly enveloped viruses, rely on the host cell's machinery to process their viral glycoproteins, which are essential for viral entry into host cells and for the assembly of new virions. nih.govnih.gov By inhibiting the transport within the Golgi apparatus, this compound interferes with the maturation of these viral glycoproteins. asm.org This results in the production of viral particles with improperly glycosylated proteins on their surface, which can render them non-infectious. This mechanism of action highlights the potential of targeting host cellular processes as an antiviral strategy.
Antiparasitic Activity: Efficacy Against Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania spp., Plasmodium falciparum)
This compound has demonstrated a broad spectrum of activity against several protozoan parasites of medical importance. nih.gov It shows potent effects against the causative agent of Chagas disease, Trypanosoma cruzi, with a 50% inhibitory concentration (IC50) of 0.2 μg/ml against the epimastigote stage. nih.govasm.org Furthermore, it is also effective against the intracellular amastigote form of T. cruzi. nih.govasm.org The activity of this compound extends to other trypanosomatids, including Trypanosoma brucei and various Leishmania species. nih.govasm.org Additionally, this compound has been shown to block the intracellular replication of the asexual stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govasm.org This wide-ranging antiparasitic activity suggests that this compound may interfere with fundamental cellular processes that are conserved among these diverse protozoan parasites. nih.gov
| Parasite | Disease | IC50 (μg/ml) | Stage |
|---|---|---|---|
| Trypanosoma cruzi | Chagas Disease | 0.2 | Epimastigote |
| Trypanosoma brucei | African Trypanosomiasis | 2 | Epimastigote |
| Leishmania donovani | Leishmaniasis | 3 | Promastigote |
| Leishmania major | Leishmaniasis | 8 | Promastigote |
| Plasmodium falciparum | Malaria | 1 (effective concentration) | Asexual intraerythrocytic |
Structure Activity Relationship Sar Studies
Role of the Megosamine Sugar Moiety in Differential Activities
The most significant structural feature distinguishing megalomicin from the closely related and well-studied erythromycin (B1671065) is the presence of an additional deoxyamino sugar, L-megosamine, attached at the C-6 hydroxyl group of the aglycone. This unique glycosylation pattern is a cornerstone of this compound's differential biological activities.
Research indicates that the antiparasitic action observed in this compound is likely attributable to this megosamine moiety, as erythromycin, which lacks this sugar, does not exhibit similar antiparasitic effects. The biosynthesis of this compound involves the glycosylation of an erythromycin C-like intermediate with L-megosamine in the final step, a process carried out by specific glycosyltransferase enzymes encoded within the this compound biosynthetic gene cluster in Micromonospora megalomicea. The elucidation of the TDP-L-megosamine biosynthetic pathway has confirmed the dedicated enzymatic machinery for the synthesis and attachment of this sugar, underscoring its evolutionary importance to the molecule's function. The presence of this sugar provides an additional interaction point with biological targets, potentially expanding its activity profile beyond that of other macrolides.
Influence of Acylations and Substitutions on Biological Profiles (Megalomicins A, B, C1, C2)
This compound A is the parent compound with no acylation on the megosamine sugar. Megalomicins B, C1, and C2 are all derivatives of this compound A, featuring acylation at the 3-glycosyl system. rsc.org
This compound B is acetylated.
This compound C1 contains two acetyl groups.
This compound C2 is acylated with both a propionyl and an acetyl group.
While comprehensive comparative data on the specific antibacterial activities of each isolated component is limited, SAR studies on other macrolides suggest that such acylations can significantly affect physicochemical properties like lipophilicity and cell permeability. These modifications can lead to enhanced activity against certain bacterial strains or improved pharmacokinetic properties. The variation in acylation among the this compound components represents a natural combinatorial approach to fine-tuning the antibiotic's efficacy.
| Compound | R1 Group | R2 Group |
|---|---|---|
| This compound A | H | H |
| This compound B | COCH₃ | H |
| This compound C1 | COCH₃ | COCH₃ |
| This compound C2 | COCH₂CH₃ | COCH₃ |
Insights from Semi-Synthetic and Genetically Engineered Derivatives
The modular nature of macrolide biosynthesis provides significant opportunities for generating novel derivatives through semi-synthetic modification and genetic engineering. These approaches offer powerful tools for probing the SAR of this compound and developing analogues with improved therapeutic properties.
A key demonstration of this potential was the heterologous expression of the this compound gene cluster. When the putative megosamine pathway from M. megalomicea was expressed in a strain of Saccharopolyspora erythraea, the host organism was able to convert its native product, erythromycin, into this compound. This confirmed the function of the biosynthetic genes and established a viable route for producing this compound derivatives by engineering erythromycin-producing strains.
While the literature contains numerous examples of semi-synthetic modifications of other 16-membered macrolides to enhance their biological activity, nih.gov specific reports on the generation and biological evaluation of a wide range of novel semi-synthetic this compound derivatives are not as prevalent. However, the established strategies for other macrolides—such as modification of the aglycone, alteration of the sugar moieties, or synthesis of hybrid molecules—provide a clear roadmap for the future development of this compound analogues. nih.gov The development of efficient gene-cloning systems in Micromonospora further opens the door to targeted genetic manipulation of the this compound biosynthetic pathway to create novel structures. nih.gov
Computational and Molecular Docking Approaches to Predict Interactions
Computational methods, including molecular modeling and docking simulations, are invaluable tools for understanding how macrolide antibiotics interact with their primary target, the bacterial ribosome. These approaches predict the binding modes and affinities of ligands to macromolecular targets, providing insights that can guide the design of more potent drugs.
Macrolides, including this compound, bind to the 50S ribosomal subunit within the nascent peptide exit tunnel. Molecular docking studies on other macrolides have helped to identify key interactions with ribosomal RNA (rRNA) and ribosomal proteins that are essential for their inhibitory activity. nih.gov These simulations can predict how specific modifications to the this compound structure—such as alterations to the megosamine sugar or its acyl groups—might affect its binding affinity and orientation within the ribosome.
However, accurately modeling these interactions presents challenges. The large and flexible nature of both the macrolide and the ribosomal binding pocket, which is predominantly composed of RNA, requires sophisticated computational approaches. nih.gov Despite these complexities, molecular dynamics simulations can be used to explore the conformational landscape of this compound and the ribosome, while docking programs can predict the most stable binding poses. Such studies can help rationalize the observed activities of different this compound derivatives and guide the design of novel analogues with enhanced ribosomal binding and the potential to overcome resistance mechanisms.
Microbial Resistance Mechanisms to Megalomicin
Inducible and Constitutive Resistance Phenotypes
Bacteria can develop resistance to macrolide antibiotics, including megalomicin, through different expression patterns of resistance genes. These patterns are typically categorized as either inducible or constitutive niph.go.jpgla.ac.ukmdpi.combrieflands.com.
Inducible Resistance: In this phenotype, the production of resistance mechanisms, such as ribosomal modifying enzymes, is triggered only after the bacterium is exposed to the antibiotic. The presence of the macrolide antibiotic acts as an inducer, initiating the synthesis of the resistance factors nih.gov. This compound itself has been identified as an active inducer for macrolide resistance in strains that possess inducible resistance mechanisms jst.go.jp. Research indicates that this compound can selectively induce the ermC gene in certain bacterial strains asm.org.
Constitutive Resistance: This phenotype is characterized by the continuous, inherent presence of resistance mechanisms, irrespective of antibiotic exposure. Bacteria exhibiting constitutive resistance produce the resistance factors at all times gla.ac.uk. Strains carrying macrolide-constitutive resistance genes are typically resistant to this compound jst.go.jp.
The transition from inducible to constitutive resistance is a significant concern in clinical settings. Isolates with inducible resistance have the potential to mutate and develop constitutive resistance, which can lead to treatment failures brieflands.comasm.org.
Ribosomal Modification through Methylation (e.g., erm Genes)
One of the most prevalent mechanisms conferring resistance to macrolides, including this compound, involves the modification of the bacterial ribosome, specifically the 23S ribosomal RNA (rRNA). This modification is often mediated by enzymes encoded by the erm (erythromycin ribosome methylation) genes mdpi.commdpi.comasm.orgnih.gov.
The erm genes encode 23S rRNA adenine-N6-methyltransferases. These enzymes catalyze the methylation of a specific adenine (B156593) residue (A2058 in E. coli nomenclature) within the 23S rRNA mdpi.comniph.go.jpmdpi.comasm.orgnih.gov. This N-methylation alters the conformation of the 23S rRNA at the macrolide binding site, creating steric hindrance that prevents the antibiotic from binding effectively mdpi.comnih.gov. Consequently, protein synthesis can continue unimpeded by the macrolide.
The erm family is diverse, with various erm genes conferring resistance to a broad spectrum of macrolide-lincosamide-streptogramin B (MLS) antibiotics asm.orgnih.gov. Studies have shown that this compound can selectively induce the expression of the ermC resistance gene in Staphylococcus aureus, highlighting its role in activating this ribosomal modification pathway asm.orgasm.org. The efficiency of induction can vary based on the macrolide's chemical structure and ring size, with 14-membered macrolides like this compound demonstrating specific induction patterns asm.orgweizmann.ac.il.
Table 1: Induction of ermC by Macrolide Antibiotics This table illustrates the differential induction capabilities of various macrolide antibiotics on the ermC resistance gene, a key mechanism for macrolide resistance.
| Antibiotic Class (Ring Size) | Example Antibiotic | Induction of ermC |
| 14-membered | Erythromycin (B1671065) | Yes |
| 14-membered | This compound | Yes |
| 16-membered | Tylosin | Yes |
| 12-membered | Methymycin | No |
Data derived from asm.org.
Table 2: Selective Induction of erm Genes by Macrolides This table compares the induction efficiency of this compound and other macrolides on different erm gene variants, indicating specificity in their inductive capacity.
| Antibiotic Class (Ring Size) | Example Antibiotic | Induction of ermSV | Induction of ermC |
| 14-membered | Erythromycin | Yes | Yes |
| 14-membered | This compound | No | Yes |
| 16-membered | Tylosin | Yes | Yes |
Data derived from asm.org.
Efflux Pump Systems and Reduced Intracellular Accumulation
Another significant mechanism of antibiotic resistance is the active extrusion of drugs from the bacterial cell via efflux pump systems mdpi.comfrontiersin.orgmdpi.comnih.govreactgroup.orgmdpi.commicrobialcell.comnih.govmdpi.com. These pumps, often present in bacterial cell membranes, can transport a wide range of substrates, including antibiotics, out of the cytoplasm, thereby reducing the intracellular concentration of the drug below its minimum inhibitory level frontiersin.orgreactgroup.orgmicrobialcell.comgardp.org.
While specific efflux pumps directly identified for this compound are not extensively detailed in the provided literature, macrolides as a class can be substrates for various multidrug resistance (MDR) efflux pumps niph.go.jpmdpi.commicrobialcell.comnih.govmdpi.com. For instance, in Staphylococcus aureus, pumps like NorA, NorB, and NorC are known to contribute to resistance against various antimicrobial agents microbialcell.comnih.gov. The overexpression of these efflux systems can lead to a low-level resistance phenotype, which may subsequently facilitate the development of higher-level resistance through secondary mutations in antibiotic target genes mdpi.com. Reduced intracellular accumulation of this compound due to efflux activity would directly diminish its ability to reach and bind to its ribosomal target, conferring resistance.
Target Site Alterations and Bypass Mechanisms
Bacteria can also develop resistance by altering the structure of the antibiotic's target site, rendering the drug less effective or unable to bind mdpi.comfrontiersin.orgmdpi.comnih.gov. For this compound, the primary target is the bacterial 50S ribosomal subunit ontosight.ainih.govnih.gov.
Alterations to the ribosomal target can occur through several mechanisms:
Mutations in Ribosomal Proteins: Mutations in genes encoding ribosomal proteins, such as L4 or L22, can affect the conformation of the nascent peptide exit tunnel, where macrolides bind mdpi.comut.ee.
Modifications of 23S rRNA: Beyond methylation mediated by erm genes, other post-transcriptional modifications or direct mutations within the 23S rRNA sequence itself can alter the antibiotic binding site mdpi.comut.ee.
These modifications can reduce the binding affinity of this compound to the ribosome, thereby conferring resistance. While specific "bypass mechanisms" are not explicitly detailed for this compound in the provided search results, the general concept of target site alteration encompasses strategies where bacteria evolve to make their essential cellular machinery (the ribosome) less susceptible to the drug's inhibitory action.
Cross-Resistance Patterns with Other Macrolide Antibiotics
Due to the shared mechanism of action and binding site on the bacterial ribosome, resistance mechanisms developed against one macrolide antibiotic often confer cross-resistance to others within the same class mdpi.com. This is particularly true for resistance mediated by ribosomal modification, such as erm-gene-encoded methylation.
Because this compound is a 14-membered macrolide, similar to erythromycin and oleandomycin (B1677203) niph.go.jput.ee, resistance mechanisms effective against these compounds are likely to affect this compound as well. For example, strains possessing erm genes conferring resistance to erythromycin will typically also be resistant to this compound due to the shared ribosomal target site mdpi.comasm.orgnih.gov.
However, the degree of cross-resistance can vary. Some studies suggest that certain Staphylococcus aureus strains resistant to this compound may still be susceptible to other macrolides like rosamicin, indicating that cross-resistance is not always absolute doi.org. The inductive capacity of different macrolides can also influence resistance patterns, with this compound being identified as an inducer for macrolide resistance jst.go.jp. The specific structural features of this compound, such as the presence of l-megosamine, might also contribute to unique biological activities or resistance interactions compared to other macrolides asm.org.
List of Compounds Mentioned:
this compound (this compound A)
Erythromycin
Oleandomycin
Lankamycin
Matromycin
Carbomycin
Chalcomycin
Cirramycin
Kitasamycin
Maridomycin
Tylosin
Methymycin
Rosamicin
Lincomycin
Pristinamycin
Streptogramin B
Chemobiosynthesis and Analog Generation Strategies
Rational Design for Improved Bioactivity and Targeted Specificity
Rational design in the context of megalomicin analog generation relies on structure-activity relationship (SAR) studies and an understanding of the molecular targets. For macrolide antibiotics, the glycosylation pattern is a critical determinant of biological activity and spectrum asm.orgnih.govmdpi.com. The presence of l-megosamine in this compound, for instance, is believed to confer antiparasitic and antiviral activities not observed in erythromycin (B1671065) researchgate.netnih.gov. By systematically modifying specific sugar residues or the aglycone core, researchers can rationally design analogs with enhanced potency or targeted specificity against particular pathogens or biological pathways. For example, understanding the binding interactions of this compound with ribosomal targets or parasitic enzymes could guide modifications aimed at increasing affinity or altering the mechanism of action. While specific SAR data for this compound analogs are still emerging, the general principle of tailoring glycosylation patterns to optimize therapeutic properties is well-established for macrolides nih.govmdpi.com.
Combinatorial Biosynthesis Approaches Utilizing this compound Gene Cluster
Combinatorial biosynthesis offers a powerful method for generating novel polyketides by manipulating their biosynthetic gene clusters. The this compound (meg) gene cluster provides a rich source of genetic tools, including genes encoding the PKS modules and the enzymes responsible for l-megosamine biosynthesis and glycosylation nih.govnih.gov.
Glycosylation Engineering: The this compound gene cluster contains genes for the TDP-l-megosamine pathway and specific glycosyltransferases (e.g., MegDI, MegDVI) responsible for attaching l-megosamine to the macrolactone precursor nih.govresearchgate.netasm.org. These enzymes exhibit a degree of substrate flexibility, allowing them to glycosylate other macrolide aglycones or intermediates. By expressing these genes in heterologous hosts or by combining them with different PKS-derived aglycones, novel glycosylated polyketides can be generated nih.govasm.orgasm.org.
Pathway Repurposing: Genes from the this compound cluster can be used to modify the biosynthesis of other macrolides. For instance, the meg genes have been utilized to convert erythromycin to this compound in Saccharopolyspora erythraea nih.govresearchgate.net. Similarly, the genes responsible for l-mycarose and d-desosamine biosynthesis, also found within the meg cluster, were used to produce erythromycin C and D in E. coli researchgate.netasm.orgnih.govnih.gov. This strategy allows for the creation of hybrid molecules by combining elements from different biosynthetic pathways.
| Strategy | This compound Gene Cluster Component Used | Outcome/Application | Reference(s) |
| Glycosylation Engineering | Megosamine biosynthesis genes, Glycosyltransferases (MegDI, MegDVI) | Glycosylation of other macrolide aglycones with l-megosamine; creation of novel megosaminylated compounds. | nih.govasm.org |
| Pathway Repurposing | PKS genes, Deoxysugar biosynthesis genes (e.g., mycarose (B1676882), desosamine) | Conversion of erythromycin to this compound; production of erythromycin analogs (Ery C, Ery D) in heterologous hosts. | nih.govresearchgate.netresearchgate.netasm.orgnih.gov |
| Aglycone Modification | PKS gene manipulation (hypothetical, based on general PKS engineering) | Alteration of the macrolactone backbone structure. | ucsc.educonicet.gov.ar |
Heterologous Expression Platforms for Novel Glycosylated Polyketides
The expression of complex natural product biosynthetic pathways in heterologous hosts is a cornerstone of modern synthetic biology and analog generation. Micromonospora megalomicea itself can be engineered, but other hosts offer advantages in terms of genetic tractability and higher yields.
Escherichia coli : This bacterium has emerged as a versatile platform for producing polyketides and their derivatives. The this compound gene cluster, or specific portions thereof, has been successfully expressed in E. coli to reconstitute pathways for deoxysugar biosynthesis and glycosylation. This has enabled the production of this compound precursors and analogs, such as 6-deoxyerythronolide B (6-dEB) and erythromycin C/D, by integrating this compound genes with the host's metabolic machinery nih.govresearchgate.netasm.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov.
Streptomyces Species : Streptomyces lividans and Saccharopolyspora erythraea are well-established hosts for polyketide biosynthesis and are closely related to natural producers. Heterologous expression of the this compound PKS in S. lividans yielded the aglycone 6-dEB nih.gov. Furthermore, introducing the megosamine biosynthetic pathway into S. erythraea facilitated the conversion of erythromycin to this compound, demonstrating the utility of these hosts for pathway reconstruction nih.govresearchgate.net.
These heterologous expression systems allow for the combinatorial assembly of PKS genes with diverse sugar biosynthesis pathways and glycosyltransferases, paving the way for the creation of novel glycosylated polyketides with tailored properties researchgate.netnih.gov.
Biotransformation Methods for Derivatization
Biotransformation, utilizing enzymes or whole microbial cells, offers a complementary approach to genetic engineering for creating this compound derivatives. This method leverages the catalytic power of specific enzymes to perform precise chemical modifications on the this compound scaffold or its biosynthetic precursors.
Glycosylation: Glycosyltransferases encoded within the meg gene cluster, such as MegDI and MegDVI, can be employed to attach l-megosamine to various macrolide substrates. For example, these enzymes were shown to megosaminylate erythromycin D (EryD), producing the novel analog 12-deoxy-megalomicin A (12dMegA) nih.govasm.org. This highlights the potential for creating new compounds by using existing glycosylation machinery with different aglycones or modified sugars.
Hydroxylation and Dimethylation: Biosynthetic enzymes, including cytochrome P450 monooxygenases, are involved in introducing hydroxyl groups, a process that can modify the antibiotic's properties evitachem.com. Similarly, N,N-dimethylation reactions can alter the pharmacological profile of macrolides evitachem.com. These enzymatic modifications can be harnessed through targeted biotransformation strategies.
Whole-Cell Bioconversion: The conversion of erythromycin to this compound in Saccharopolyspora erythraea by expressing the megosamine pathway is a prime example of whole-cell biotransformation. This approach integrates the necessary enzymatic machinery within a living cell to perform complex modifications nih.govresearchgate.netevitachem.com.
| Biotransformation Strategy | Enzymes Involved | Substrate(s) | Product(s) | Key Outcome | Reference(s) |
| Megosaminylation | MegDI, MegDVI (Glycosyltransferases) | Erythromycin D (EryD) | 12-deoxy-megalomicin A (12dMegA) | Creation of novel this compound analog via glycosylation. | nih.govasm.org |
| Whole-Cell Conversion | Megosamine biosynthesis pathway enzymes | Erythromycin | This compound | Transformation of a known macrolide into this compound. | nih.govresearchgate.netevitachem.com |
| Hydroxylation | Cytochrome P450 monooxygenases | Macrolide precursors/aglycones | Hydroxylated derivatives | Introduction of hydroxyl groups to modify properties. | evitachem.com |
| N,N-Dimethylation | N-methyltransferases (putative, e.g., MegDIII) | Amino sugar intermediates | Dimethylated sugar derivatives | Modification of nitrogen atoms to influence biological activity. | nih.govevitachem.com |
In Vitro Evaluation of Synthesized and Engineered this compound Analogs
The ultimate goal of generating this compound analogs is to discover compounds with superior or novel therapeutic activities. Synthesized and engineered analogs undergo rigorous in vitro evaluation to assess their biological profiles.
Antiparasitic Activity: this compound itself has demonstrated potent activity against various parasitic protozoa, including Trypanosoma cruzi, Trypanosoma brucei, and Leishmania species nih.gov. This activity is largely attributed to the presence of the l-megosamine sugar researchgate.netnih.gov. Engineered analogs are evaluated for their efficacy against these and other parasites, including drug-resistant strains, to identify compounds with improved antiparasitic potency or a broader spectrum of action nih.govresearchgate.net.
Antibacterial Activity: Like other macrolides, this compound exhibits antibacterial effects by inhibiting protein synthesis annualreviews.orgnih.gov. Analogs are tested against a panel of bacterial pathogens, including those resistant to existing macrolides, to assess any improvements in potency or spectrum.
Antiviral Activity: this compound has also shown antiviral properties, reportedly by inhibiting viral protein glycosylation nih.govresearchgate.net. Engineered analogs are assessed for their ability to inhibit viral replication or specific viral processes.
Mechanism of Action Studies: Beyond simple efficacy testing, advanced in vitro evaluations may include studies to elucidate the mechanism of action, target binding, and cellular effects of the novel analogs, providing insights for further rational design.
The evaluation process typically involves determining minimum inhibitory concentrations (MICs) against target organisms or cell-based assays to measure inhibition of growth or specific biological processes nih.govnih.gov. The relaxed substrate specificity observed in some this compound-derived glycosyltransferases allows for the creation of diverse analogs, which are then screened for enhanced biological activities nih.govasm.org.
Advanced Research Methodologies for Megalomicin Studies
Genomic and Proteomic Analysis of Producer Microorganisms
Genomic and proteomic analyses are fundamental to understanding the biosynthetic potential of megalomicin-producing microorganisms. mdpi.com High-throughput sequencing technologies have enabled the detailed examination of the genetic makeup of these organisms, shifting research from chemical to molecular and genetic characterization. mdpi.com
Genomic analysis can reveal the gene clusters responsible for this compound biosynthesis and help assess the safety and tolerability of the producer organism by identifying potential virulence factor genes. mdpi.com Comparative genomics and proteomics can be employed to understand differences in pathogenicity and virulence between different strains of the producer organism. nih.gov For instance, such analyses can identify specific proteins in the extracellular products (ECPs) that contribute to higher virulence. nih.gov
Proteomics, the large-scale study of proteins, complements genomic data by providing a snapshot of the proteins being expressed under specific conditions. nih.gov Techniques like 2D gel electrophoresis followed by LC-MS/MS analysis have been instrumental in identifying proteins in model microorganisms. nih.gov This approach is also valuable for studying post-translational modifications (PTMs), which are crucial for various cellular functions and cannot be predicted from genomic data alone. nih.gov Furthermore, proteomic analysis can help verify the subcellular location of proteins, which is often predicted by bioinformatic tools but requires experimental confirmation. nih.gov
The integration of genomic and proteomic data provides a more complete picture of the biology of this compound-producing microorganisms, aiding in the optimization of production and the discovery of novel derivatives. mdpi.comresearchgate.net
| Methodology | Application | Key Insights |
|---|---|---|
| High-Throughput Sequencing | Characterization of the producer microorganism's genome. | Identification of biosynthetic gene clusters and potential virulence factors. mdpi.com |
| Comparative Genomics | Comparison of different strains of the producer organism. | Understanding genetic basis for differences in this compound production and virulence. nih.gov |
| 2D Gel Electrophoresis with LC-MS/MS | Separation and identification of expressed proteins. | Provides a snapshot of the proteome under specific conditions. nih.gov |
| Phosphoproteomics | Analysis of protein phosphorylation. | Elucidation of regulatory networks and signaling pathways. nih.gov |
Metabolomics for Intermediates and Product Profiling
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are central to metabolomics. shimadzu.com Targeted metabolomics allows for the quantification of specific known intermediates in the this compound pathway, while untargeted metabolomics provides a broader view of the metabolic landscape, potentially revealing unexpected pathway connections or novel derivatives. kobe-u.ac.jp The data generated from metabolomic analyses can be used to rationally engineer the producer strain for improved this compound yield and productivity. kobe-u.ac.jp For example, identifying an accumulation of a particular intermediate might suggest that the subsequent enzymatic step is rate-limiting. kobe-u.ac.jp
| Technique | Purpose | Information Gained |
|---|---|---|
| Targeted LC-MS | Quantification of known pathway intermediates. | Identification of metabolic bottlenecks. kobe-u.ac.jp |
| Untargeted LC-MS | Comprehensive profiling of all detectable metabolites. | Discovery of novel this compound derivatives and unexpected metabolic pathways. |
| Flux Analysis | Measurement of the rates of metabolic reactions. | Understanding of carbon flow through the biosynthetic pathway. |
Spectroscopic Techniques (e.g., NMR, LC/MS/MS, HRMS) for Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is essential for the definitive structural elucidation and purity assessment of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique that provides detailed information about the connectivity of atoms within a molecule, allowing for the determination of its complete chemical structure. mmu.ac.uk
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for determining the molecular weight of this compound and its fragments, providing crucial information for structural confirmation. nih.govsemanticscholar.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of the molecule with high confidence. nih.gov Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their masses measured, provide further structural details by revealing the connectivity of different parts of the molecule. nih.gov The combination of LC-NMR-MS allows for the simultaneous separation, structural characterization, and mass determination of components in a complex mixture, which is particularly useful for identifying impurities and degradation products. researchgate.net
| Technique | Primary Function | Key Information Provided |
|---|---|---|
| NMR Spectroscopy | Structural elucidation. mmu.ac.uk | Detailed atomic connectivity and stereochemistry. |
| LC/MS/MS | Separation and structural analysis of complex mixtures. semanticscholar.org | Molecular weight and fragmentation patterns of individual components. |
| HRMS | Accurate mass measurement. nih.gov | Elemental composition of this compound and its derivatives. |
Molecular Biology Techniques (e.g., Gene Cloning, Gene Editing, Heterologous Expression)
Molecular biology techniques are instrumental in manipulating the genetic material of this compound-producing organisms to understand and engineer its biosynthesis. scitechnol.com Gene cloning allows for the isolation and replication of specific genes from the this compound biosynthetic cluster. scitechnol.com These cloned genes can then be expressed in a different host organism (heterologous expression) to study the function of the encoded enzymes or to produce this compound derivatives. nih.gov
Gene editing technologies, such as CRISPR-Cas9, have revolutionized the ability to make precise modifications to the genome of the producer organism. youtube.com This allows for the targeted knockout of genes to investigate their role in this compound biosynthesis or the introduction of new genes to create novel derivatives. Recombineering is another powerful genome engineering method used for the manipulation of bacterial chromosomes. springernature.com These techniques are crucial for metabolic engineering efforts aimed at improving this compound titers and generating new bioactive compounds. springernature.com
Cell Biology Techniques (e.g., Immunofluorescence Microscopy, Organelle Staining, Acidification Assays)
Cell biology techniques are employed to investigate the cellular effects and mechanism of action of this compound. Immunofluorescence microscopy, which uses fluorescently labeled antibodies to visualize specific proteins, can be used to study the impact of this compound on cellular structures.
Organelle staining with fluorescent dyes allows for the visualization of specific organelles within a cell, such as the mitochondria, endoplasmic reticulum, or lysosomes. nih.govbiorxiv.org This can be used to determine if this compound localizes to a particular organelle or disrupts its structure and function. Acidification assays are used to measure the pH of intracellular compartments. nih.govucsd.edu Given that some macrolides are known to accumulate in acidic organelles, these assays can provide insights into the subcellular distribution and potential mechanism of action of this compound. nih.gov
Biochemical and Enzymatic Assays for Characterizing Biosynthetic Enzymes and Mechanism of Action
Biochemical and enzymatic assays are crucial for characterizing the individual enzymes involved in the this compound biosynthetic pathway and for elucidating its mechanism of action. danaher.com These assays measure the activity of enzymes by monitoring the conversion of a substrate to a product. researchgate.net
For the biosynthetic enzymes, in vitro assays using purified proteins can determine their substrate specificity, kinetic parameters (such as Km and kcat), and optimal reaction conditions. domainex.co.uknih.gov This information is vital for understanding the intricate steps of this compound assembly.
To investigate the mechanism of action, various biochemical assays can be employed. danaher.com For example, if this compound is hypothesized to inhibit a specific enzyme in a target organism, an enzymatic assay for that enzyme can be used to measure the inhibitory potency of the compound. biocompare.com Receptor binding assays can be used to determine if this compound interacts with a specific cellular receptor. danaher.com
| Assay Type | Purpose | Examples |
|---|---|---|
| Enzyme Activity Assays | Characterize biosynthetic enzymes. domainex.co.uk | Determining Km, kcat, and substrate specificity. domainex.co.uk |
| Enzyme Inhibition Assays | Investigate the mechanism of action. biocompare.com | Measuring the IC50 of this compound against a target enzyme. |
| Receptor Binding Assays | Identify molecular targets. danaher.com | Determining the binding affinity of this compound to a specific receptor. |
Structural Biology Techniques (e.g., X-ray Crystallography) for Compound-Target Interactions
Structural biology techniques provide atomic-level insights into the interactions between this compound and its molecular targets. researchcorridor.org X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules, including protein-ligand complexes. springernature.comnih.gov By co-crystallizing this compound with its target protein and analyzing the resulting diffraction pattern, researchers can obtain a detailed map of the binding site and the specific interactions that govern binding. springernature.com
This structural information is invaluable for understanding the molecular basis of this compound's activity and for guiding the rational design of new derivatives with improved potency or altered specificity. nih.gov While X-ray crystallography is a primary tool, other techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy can also provide complementary structural information, especially for large protein complexes or for studying dynamics in solution. nih.gov High-throughput crystallography can be used to screen a large number of compounds against a target protein, accelerating the discovery of new drug candidates.
Future Perspectives and Research Trajectories
Unraveling Cryptic Biosynthetic Pathways and Enzymes within the Megalomicin Cluster
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes responsible for producing the complex molecule. While significant progress has been made in identifying key enzymes, the full extent of the cluster's capabilities may not be fully understood. Many microbial genomes contain "cryptic" or "silent" BGCs, which are not expressed under standard laboratory conditions but hold the potential to produce novel compounds. jic.ac.uknih.gov Future research will focus on awakening these cryptic pathways within Micromonospora megalomicea to potentially discover new this compound variants or other bioactive molecules.
The known this compound gene cluster (meg) contains genes for the core polyketide synthase (PKS) as well as for tailoring enzymes that modify the macrolactone ring. researchgate.net Key characterized enzymes include a P450 hydroxylase (MegK), which is responsible for the C-12 hydroxylation of an erythromycin (B1671065) intermediate, and a megosaminyl transferase (MegDI), which attaches the unique L-megosamine sugar. researchgate.net The biosynthesis of this sugar itself requires a cascade of dedicated enzymes. evitachem.com
Future investigations will aim to:
Identify and Characterize Novel Enzymes: Deeper genomic analysis of the meg cluster could reveal uncharacterized enzymes involved in tailoring reactions, resistance, or regulation.
Activate Silent Gene Cassettes: Using genetic engineering techniques like promoter replacement or ribosome engineering, researchers can attempt to activate silent gene clusters within the host organism. nih.gov
Heterologous Expression: Expressing the this compound BGC in a different, more genetically tractable host organism can facilitate the study of its biosynthetic pathway and potentially lead to the production of novel derivatives.
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| P450 Hydroxylase | megK | Catalyzes the 12-C hydroxylation of erythromycin D to produce erythromycin C. | researchgate.net |
| Megosaminyl Transferase | megDI | Attaches the L-megosamine sugar moiety to the macrolactone core. | researchgate.net |
| Various | megBVI, megDII-DV | Catalyze the five-step biosynthesis of the TDP-L-megosamine sugar precursor. | evitachem.com |
Deeper Mechanistic Elucidation of Antiparasitic and Antiviral Actions
This compound's most intriguing properties are its potent antiparasitic and antiviral effects, which distinguish it from many other macrolides. evitachem.comnih.gov The primary mechanism appears to be the disruption of intracellular vesicular transport, specifically between the medial- and trans-Golgi compartments. nih.gov This interference with the Golgi apparatus leads to improper processing and maturation of essential proteins in both parasites and viruses.
Antiparasitic Action: this compound has demonstrated significant activity against a range of parasites, including Trypanosoma cruzi, Trypanosoma brucei, Leishmania species, and Plasmodium falciparum. nih.gov The drug is notably more toxic to these parasites than to mammalian host cells, suggesting that the parasites may have a greater dependency on the specific Golgi transport pathway that this compound inhibits, or that mammalian cells possess bypass routes. nih.gov For instance, it effectively blocks the intracellular replication of the amastigote form of T. cruzi within host macrophages. nih.gov
Antiviral Action: In the context of viral infections, research has shown that this compound inhibits the replication of HIV-1. units.it Its mechanism involves interfering with the processing of the viral envelope precursor protein, gp160. By disrupting Golgi function, this compound prevents the cleavage of gp160 into its mature forms (gp120 and gp41), which are essential for the formation of infectious viral particles. This leads to the rapid degradation of gp160 and a halt in the viral life cycle. units.it The general mechanism of antiviral drugs often involves inhibiting viral entry, genome replication, or release from the host cell. ebsco.com
Future research should focus on identifying the precise molecular targets of this compound within the Golgi apparatus of both parasites and host cells to better understand its selective toxicity and broad-spectrum activity.
| Parasite | Effect | Observed IC50 / Concentration | Reference |
|---|---|---|---|
| Trypanosoma cruzi (epimastigote) | Inhibition of proliferation | 0.2 µg/ml | nih.gov |
| Trypanosoma cruzi (amastigote) | Complete prevention of replication in macrophages | 5 µg/ml | nih.gov |
| Trypanosoma brucei (epimastigote) | Inhibition of proliferation | 2 µg/ml | nih.gov |
| Plasmodium falciparum (asexual stage) | Blocked intracellular replication | 1 µg/ml | nih.gov |
Development of Highly Specific this compound Analogs for Targeted Biological Applications
The unique biological activities of this compound make it an attractive scaffold for the development of novel therapeutic agents. The creation of analogs through chemical synthesis or biosynthetic engineering could enhance its potency, improve its selectivity for viral or parasitic targets, and optimize its pharmacological properties. Traditional macrolide development often relies on the semi-synthesis of natural products like erythromycin, which limits the possible structural modifications. umn.edunih.gov
Modern synthetic strategies offer a path to greater diversity:
Fully Synthetic Routes: A fully synthetic approach allows for the convergent assembly of macrolides from simple chemical building blocks. This method enables the creation of diverse structural analogs that are inaccessible through semi-synthesis, providing a platform for discovering new macrolide antibiotics with activity against resistant strains. nih.gov
Chemoenzymatic Synthesis: This hybrid approach combines chemical synthesis of a novel aglycone (the non-sugar portion) with cell-based biotransformation. Engineered microbial strains can then glycosylate the synthetic core with various natural or unnatural sugars, generating a library of novel macrolactam analogs with potentially improved stability and activity. researchgate.net
In Situ Click Chemistry: This technique uses the biological target itself (e.g., the bacterial ribosome) as a template to assemble fragments into a potent drug. By incubating the target with azide- and alkyne-functionalized macrolide precursors, the ribosome catalyzes the formation of the final, high-affinity drug, streamlining the discovery of potent antibiotics. units.it
By applying these methods to this compound, researchers could design analogs specifically tailored to inhibit the Golgi-dependent pathways in parasites or the processing of viral proteins, potentially leading to new classes of antiparasitic and antiviral drugs.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Design
Potential applications of AI and ML for this compound include:
Predictive Modeling: AI models can be trained on large datasets of chemical compounds to predict their physicochemical properties, bioactivity, and toxicity. technative.io This would allow for the in silico screening of virtual libraries of this compound analogs to identify candidates with the highest potential for success before committing to costly and time-consuming laboratory synthesis.
Generative AI for Novel Drug Design: Generative AI models, such as the Pangu Drug Molecule Model, can design entirely new molecules that have never been seen before. technative.io These models can be constrained to generate this compound-like structures with optimized properties, such as enhanced binding to a specific parasitic enzyme or improved ability to cross cellular membranes. stanford.edu
Accelerating Target Identification: ML algorithms can analyze vast biological datasets to identify patterns and predict potential molecular targets for a drug's action. This could help pinpoint the specific proteins or cellular components with which this compound interacts to exert its antiparasitic and antiviral effects.
Ecological Role and Environmental Fate of this compound in Natural Habitats
This compound is produced by Micromonospora megalomicea, a species of actinomycete bacteria commonly found in soil and water. wikipedia.org In their natural habitats, these microorganisms play a crucial role in the decomposition of organic matter. researchgate.net The antibiotics they produce are believed to function as chemical weapons, inhibiting the growth of competing microbes and thus providing a survival advantage in complex microbial communities. agriculturaljournals.com This competitive interaction is a key driver of microbial ecology and a rich source of novel bioactive compounds.
Once released into the environment, either naturally or through anthropogenic sources, the fate of macrolide antibiotics like this compound is a significant concern. nih.gov
Persistence and Degradation: Macrolides can be persistent in soil and aquatic environments. frontiersin.orgresearchgate.net Their degradation is influenced by factors such as temperature, pH, sunlight (photolysis), and microbial activity. nih.gov Some macrolides have been shown to have half-lives ranging from a few days to several hundred days in soil. frontiersin.org Wastewater treatment plants often achieve only partial removal of these compounds, leading to their release into surface waters. unifr.chnih.gov
Ecological Impact: The presence of antibiotics in the environment can disrupt the balance of natural microbial communities, potentially affecting essential ecosystem functions like nutrient cycling. mdpi.comresearchgate.net A major consequence is the selection for and proliferation of antibiotic-resistant bacteria, which poses a significant threat to public health. nih.gov
Future research is needed to specifically determine the degradation pathways and half-life of this compound in various environmental compartments and to assess its long-term impact on soil and aquatic microbial ecosystems.
Q & A
Q. What spectroscopic techniques are essential for characterizing Megalomicin’s molecular structure, and how should they be applied?
- Methodological Answer : this compound’s stereochemical complexity (22 defined stereocenters) requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR, 2D experiments (e.g., COSY, HSQC, HMBC) are critical to resolve overlapping signals and assign stereochemistry . HR-MS confirms molecular formula and fragmentation patterns, while X-ray crystallography provides definitive structural validation. Ensure spectra are calibrated against reference standards, and report chemical shifts in δ (ppm) with coupling constants (Hz) .
Q. What in vitro assays are recommended to evaluate this compound’s antibacterial activity?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. Include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Time-kill studies at 2× and 4× MIC assess bactericidal vs. bacteriostatic effects. Report results with statistical significance (p < 0.05) using ANOVA or t-tests, and include positive controls (e.g., erythromycin) and vehicle controls .
Q. How should researchers isolate and purify this compound from microbial fermentation broths?
- Methodological Answer : Employ solvent extraction (ethyl acetate or butanol) followed by flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH). Monitor purity via HPLC (C18 column, UV detection at 254 nm). For large-scale purification, use preparative HPLC or countercurrent chromatography. Characterize fractions using TLC and confirm identity via melting point and spectroscopic data .
Advanced Research Questions
Q. How can conflicting reports on this compound’s mechanism of action against Gram-negative bacteria be resolved?
- Methodological Answer : Conduct comparative studies using isogenic bacterial strains with varying efflux pump expression (e.g., Pseudomonas aeruginosa ΔmexAB-oprM). Combine proteomic analysis (LC-MS/MS) to identify target proteins and transcriptomic profiling (RNA-seq) to assess gene regulation. Use fluorescent probes (e.g., ethidium bromide accumulation assays) to evaluate efflux inhibition. Validate findings with molecular docking simulations against ribosomal subunits .
Q. What experimental strategies optimize this compound’s yield in microbial fermentation while maintaining bioactivity?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize fermentation parameters: carbon source (e.g., glycerol vs. glucose), pH (6.5–7.5), and aeration rate. Use response surface methodology (RSM) to model interactions. Monitor biomass (OD₆₀₀) and secondary metabolite production via LC-MS. Scale-up using bioreactors with dissolved oxygen control. Assess bioactivity retention via MIC assays at each optimization stage .
Q. How should researchers address discrepancies in this compound’s cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions: cell passage number (<20), serum concentration (10% FBS), and exposure time (24–48 hrs). Use multiple viability assays (MTT, resazurin, ATP luminescence) to cross-validate. Include primary cells (e.g., human fibroblasts) and cancer lines (e.g., HepG2). Perform dose-response curves (IC₅₀) with Hill slope analysis. Report inter-experimental variability using coefficient of variation (CV < 15%) .
Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations (AMBER or GROMACS) assess binding stability to serum proteins (e.g., albumin). For in silico toxicity, employ ProTox-II or Derek Nexus. Validate predictions with in vitro assays: Caco-2 permeability, microsomal stability, and plasma protein binding .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. Use the F-test to compare curve slopes between compounds. For non-linear responses, apply the Akaike Information Criterion (AIC) to select the best-fit model. Include replicates (n ≥ 3) and account for batch effects via mixed-effects models .
Q. What criteria should guide the inclusion/exclusion of studies in a meta-analysis of this compound’s efficacy?
- Methodological Answer : Follow PRISMA guidelines: define inclusion criteria (e.g., peer-reviewed studies with in vivo efficacy data) and exclude studies with high risk of bias (e.g., lack of blinding, small sample sizes). Use tools like ROBINS-I for risk assessment. Perform sensitivity analyses to evaluate heterogeneity (I² statistic) and publication bias (funnel plots). Report subgroup analyses by bacterial strain and dosage .
Synthesis and Modification
Q. What strategies improve the aqueous solubility of this compound derivatives without compromising activity?
- Methodological Answer :
Introduce polar groups (e.g., hydroxyl, amine) at the C6 or C12 positions via semi-synthesis. Use PEGylation or liposomal encapsulation for formulation. Assess solubility via shake-flask method (UV-Vis quantification) and stability via accelerated degradation studies (40°C/75% RH). Validate antimicrobial activity against efflux pump-deficient mutants to isolate solubility effects from resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
